molecular formula C8H8FN5 B6176788 5-fluoro-6-methyl-2-(1H-pyrazol-4-yl)pyrimidin-4-amine CAS No. 1933577-72-0

5-fluoro-6-methyl-2-(1H-pyrazol-4-yl)pyrimidin-4-amine

Cat. No. B6176788
CAS RN: 1933577-72-0
M. Wt: 193.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds often involves the Buchwald–Hartwig amination of chlorides with appropriate aminopyrazoles . This process is carried out in the presence of Pd2(dba)3, xantphos, and Cs2CO3, yielding the desired compounds in varying yields .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-fluoro-6-methyl-2-(1H-pyrazol-4-yl)pyrimidin-4-amine involves the reaction of 5-fluoro-6-methyl-2-(4-nitrophenyl)pyrimidin-4-amine with hydrazine hydrate followed by cyclization with formic acid and acetic anhydride to form the desired product.", "Starting Materials": [ "5-fluoro-6-methyl-2-(4-nitrophenyl)pyrimidin-4-amine", "hydrazine hydrate", "formic acid", "acetic anhydride" ], "Reaction": [ "Step 1: 5-fluoro-6-methyl-2-(4-nitrophenyl)pyrimidin-4-amine is reacted with hydrazine hydrate in ethanol at reflux temperature to form 5-fluoro-6-methyl-2-(1H-pyrazol-4-yl)pyrimidin-4-amine.", "Step 2: The product from step 1 is then cyclized with formic acid and acetic anhydride at 80°C to form 5-fluoro-6-methyl-2-(1H-pyrazol-4-yl)pyrimidin-4-amine." ] }

CAS RN

1933577-72-0

Product Name

5-fluoro-6-methyl-2-(1H-pyrazol-4-yl)pyrimidin-4-amine

Molecular Formula

C8H8FN5

Molecular Weight

193.2

Purity

0

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.